Rosmarinic acid Rosmarinic acid (R)-rosmarinic acid is a stereoisomer of rosmarinic acid having (R)-configuration. It has a role as a plant metabolite and a geroprotector. It is a conjugate acid of a (R)-rosmarinate. It is an enantiomer of a (S)-rosmarinic acid.
Rosmarinic acid is a natural product found in Salvia miltiorrhiza, Aspergillus duricaulis, and other organisms with data available.
A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties.
See also: Rosemary Oil (part of); Comfrey Root (part of); Holy basil leaf (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 537-15-5
VCID: VC0007290
InChI: InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol

Rosmarinic acid

CAS No.: 537-15-5

Cat. No.: VC0007290

Molecular Formula: C18H16O8

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

Rosmarinic acid - 537-15-5

Specification

Description (R)-rosmarinic acid is a stereoisomer of rosmarinic acid having (R)-configuration. It has a role as a plant metabolite and a geroprotector. It is a conjugate acid of a (R)-rosmarinate. It is an enantiomer of a (S)-rosmarinic acid.
Rosmarinic acid is a natural product found in Salvia miltiorrhiza, Aspergillus duricaulis, and other organisms with data available.
A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties.
See also: Rosemary Oil (part of); Comfrey Root (part of); Holy basil leaf (part of) ... View More ...
CAS No. 537-15-5
Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid
Standard InChI InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1
Standard InChI Key DOUMFZQKYFQNTF-WUTVXBCWSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
SMILES C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Colorform Crystalline solid
Melting Point 171-175 °C

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